Las 30538

Insulin Secretion Calcium Channel Blocker Pancreatic β-Cell

Acquire LAS 30538 (CAS 145067-04-5) as a highly differentiated research tool. Its 1000-fold greater potency versus verapamil/diltiazem in inhibiting insulin secretion makes it the standard for pancreatic β-cell assays. It enables clean vasodilatation studies with reduced myocardial depression, crucial for minimizing confounding cardiac effects.

Molecular Formula C28H31F2NO2
Molecular Weight 451.5 g/mol
CAS No. 145067-04-5
Cat. No. B1674515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLas 30538
CAS145067-04-5
Synonyms1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol
LAS 30538
LAS-30538
Molecular FormulaC28H31F2NO2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O
InChIInChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3
InChIKeyBIZCZAJFIUSFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LAS 30538 (145067-04-5) Compound Profile: A Vascular-Selective Calcium Channel Blocker with Unique Insulin Secretion Inhibition


LAS 30538 (CAS 145067-04-5) is a non-dihydropyridine calcium channel blocker (CCB) classified as a vascular-selective Ca²⁺-channel antagonist [1]. Structurally, it is (1-(2-(2,6-dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol, with a molecular weight of 451.55 g/mol and the formula C₂₈H₃₁F₂NO₂ [2]. Unlike classic CCBs such as nifedipine, verapamil, or diltiazem, LAS 30538 exhibits a distinct pharmacological profile characterized by potent vasodilator effects coupled with reduced myocardial depression and a unique, high-potency inhibition of insulin secretion both in vitro and in vivo [3][4].

Why Generic Calcium Channel Blockers Cannot Substitute for LAS 30538 in Research Requiring Vascular Selectivity or Insulin Modulation


Classical calcium channel blockers (CCBs) like verapamil, nifedipine, and diltiazem exhibit a range of effects on insulin secretion and cardiac contractility that preclude their interchangeability with LAS 30538. For instance, while many CCBs can inhibit insulin secretion in vitro, LAS 30538 is 1000-fold more potent than verapamil or diltiazem in this assay, a differential that translates to a robust in vivo impairment of glucose tolerance not observed with the comparators [1][2]. Furthermore, the vascular selectivity of LAS 30538—achieving a given level of vasodilatation with significantly less myocardial depression compared to verapamil—directly challenges the assumption that all CCBs share a uniform cardiac safety margin [3]. These divergences mean that substituting a standard CCB for LAS 30538 in experiments focused on pancreatic β-cell function, glucose homeostasis, or vascular biology with minimal cardiac interference will yield fundamentally different, and likely misleading, results.

Quantitative Differentiation of LAS 30538 from Key Comparators: A Data-Driven Evidence Guide for Procurement


1000-Fold Greater In Vitro Potency for Insulin Secretion Inhibition vs. Verapamil and Diltiazem

In a direct comparison using isolated rat pancreatic islets, LAS 30538 was found to be 1000-fold more potent than the classic calcium channel blockers verapamil and diltiazem in inhibiting glucose-induced insulin secretion in vitro [1][2].

Insulin Secretion Calcium Channel Blocker Pancreatic β-Cell

Unique In Vivo Impairment of Glucose Tolerance and Insulin Secretion

LAS 30538 is the only calcium channel blocker among those tested that consistently and potently inhibits insulin secretion and impairs glucose tolerance in vivo, a property not shared by nifedipine, verapamil, diltiazem, or flunarizine at equivalent vasoactive doses [1][2].

Glucose Homeostasis In Vivo Pharmacology Hyperinsulinemia

Superior Vascular Selectivity: Reduced Cardiodepression Relative to Verapamil

In direct comparisons using isolated guinea-pig and rabbit heart preparations, LAS 30538 caused less cardiodepression and bradycardia than verapamil, indicating a more favorable vascular-to-cardiac selectivity ratio [1][2].

Vascular Selectivity Cardiac Safety Calcium Channel Blocker

Potent Vasorelaxant Activity: Low Nanomolar Potency in Vascular Tissue

LAS 30538 demonstrates potent vasorelaxant activity in rat perfused hindlimbs contracted with 80 mM K⁺, with an IC50 value of 40 nM, confirming its primary vascular site of action [1][2].

Vasodilatation Hypertension Smooth Muscle

Optimal Research and Industrial Applications for LAS 30538 (145067-04-5) Based on Evidence-Backed Differentiation


Investigating the Role of L-Type Calcium Channels in Pancreatic β-Cell Stimulus-Secretion Coupling

Use LAS 30538 as a high-potency tool compound for in vitro studies on isolated islets or β-cell lines. Its 1000-fold greater potency over verapamil and diltiazem in inhibiting glucose-induced insulin secretion (IC50 values in the low micromolar range for comparators) allows for robust channel blockade at lower concentrations, minimizing potential off-target effects associated with high doses of classic CCBs [1][2].

Developing and Validating In Vivo Models of Hyperinsulinemia and Glucose Intolerance

Employ LAS 30538 to induce a reproducible, reversible state of hyperinsulinemia and impaired glucose tolerance in rats or dogs. As the only CCB with this distinct in vivo profile, LAS 30538 is the tool of choice for creating physiologically relevant animal models to study the pathophysiology of hyperinsulinemic conditions or to evaluate novel insulin-sensitizing agents [1].

Studying Vascular Smooth Muscle Physiology with Minimal Cardiac Confounding Effects

Utilize LAS 30538 in isolated tissue baths (e.g., rat aorta, perfused hindlimb) or in vivo cardiovascular studies where a clean vascular signal is required. Its documented property of causing 'less cardiodepression and bradycardia' than verapamil makes it a superior choice for dissecting the role of calcium channels in vascular tone, especially in assays where concurrent negative inotropy would confound the results [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Las 30538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.